TMPK Phosphorylation Kinetics: FLTMP vs. TMP, AZTMP, d4TMP, and ddTMP in Head-to-Head Steady-State Analysis
FLTMP exhibits a turnover number (kcat) of 0.03 s⁻¹ and an apparent KM of 8 µM for human TMPK, placing it as a 23-fold slower substrate than the natural substrate TMP (kcat 0.70 s⁻¹, KM 5 µM) but 3-fold faster than AZTMP (kcat 0.01 s⁻¹, KM 12 µM) [1]. Compared to the unsaturated analogue d4TMP (kcat 0.09 s⁻¹, KM 12 µM), FLTMP is a 3-fold slower substrate [1]. The 3'-fluoro substituent primarily affects kcat rather than substrate affinity, as evidenced by the comparable KM values across analogues (5–12 µM) [1]. Crystallographic analysis at 1.7 Å resolution reveals that FLTMP induces a partially closed P-loop conformation distinct from the fully closed state induced by TMP and d4TMP, directly explaining the reduced catalytic rate [1].
| Evidence Dimension | TMPK-catalyzed phosphorylation kinetics: turnover number (kcat) and substrate affinity (KM) |
|---|---|
| Target Compound Data | kcat = 0.03 s⁻¹; KM for NMP = 8 µM; KM for ATP = 27 µM |
| Comparator Or Baseline | TMP (natural substrate): kcat = 0.70 s⁻¹, KM NMP = 5 µM, KM ATP = 5 µM; AZTMP: kcat = 0.01 s⁻¹, KM NMP = 12 µM, KM ATP = 69 µM; d4TMP: kcat = 0.09 s⁻¹, KM NMP = 12 µM, KM ATP = 33 µM; NH₂TMP: kcat = 0.14 s⁻¹, KM NMP = ND, KM ATP = ND; ddTMP: kcat = 0.03 s⁻¹, KM NMP = ND, KM ATP = ND |
| Quantified Difference | FLTMP kcat is 23.3-fold lower than TMP; 3.0-fold higher than AZTMP; 3.0-fold lower than d4TMP; equal to ddTMP |
| Conditions | Recombinant human TMPK, steady-state kinetics, pH 7.5, 25 °C; crystal structure solved by X-ray diffraction at 1.7 Å resolution (PDB: 1NMX) |
Why This Matters
The intermediate kcat of FLTMP—not too slow to prevent phosphorylation, yet not so fast as to obscure TK1 activity readout—makes it uniquely suited as a trapped metabolic endpoint for proliferation assays, unlike AZTMP (too slow) or d4TMP (3-fold faster, altering equilibrium dynamics).
- [1] Ostermann, N., Segura-Peña, D., Meier, C., Veit, T., Monnerjahn, C., Konrad, M., & Lavie, A. (2003). Structures of human thymidylate kinase in complex with prodrugs: implications for the structure-based design of novel compounds. Biochemistry, 42(9), 2568-2577. Table 2. View Source
